molecular formula C11H18N2O3S B2830931 N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide CAS No. 2411256-40-9

N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide

Cat. No.: B2830931
CAS No.: 2411256-40-9
M. Wt: 258.34
InChI Key: ZMUVSCRTGCYBSZ-UHFFFAOYSA-N
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Description

N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide is a compound with a unique structure that includes a methanesulfonamido group attached to a cyclopentyl ring, which is further connected to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of triflic acid as a catalyst for the regioselective cycloaddition of cyanamides and ynamides . This method is effective for producing a variety of substituted heterocyclic products with high yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ynamide moiety to other functional groups.

    Substitution: The methanesulfonamido group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonamido group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The ynamide moiety can participate in various chemical transformations, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ynamides and methanesulfonamido derivatives, such as:

  • N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide
  • tert-butyl((2-(trimethylsilyl)ethyl)sulfonyl)carbamate
  • N-ethyl-N-(2-methylphenyl)but-3-enamide

Uniqueness

N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide is unique due to its combination of a cyclopentyl ring with a methanesulfonamido group and a but-2-ynamide moiety. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-3-5-11(14)12-8-9-6-4-7-10(9)13-17(2,15)16/h9-10,13H,4,6-8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUVSCRTGCYBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1CCCC1NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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